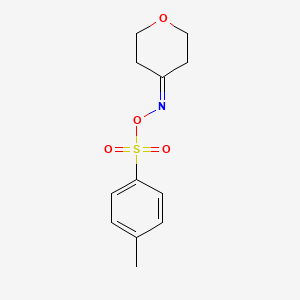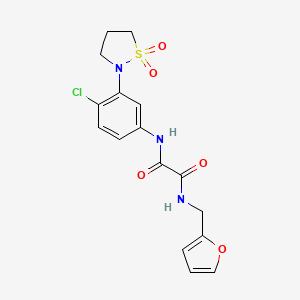![molecular formula C16H14N4O3S2 B3014426 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206988-59-1](/img/structure/B3014426.png)
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Various methods have been developed for synthesizing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and related compounds. These methods often involve reactions of different thiazole and thiadiazole derivatives under specific conditions (Gopal Senthilkumar, C. Umarani, D. Satheesh, 2021).
Characterization : These compounds are typically characterized using techniques such as NMR, IR, mass spectrometry, and elemental analysis. Such characterization confirms the structural integrity and purity of the synthesized compounds (M. Yar, Zaheen Hasan Ansari, 2009).
Biological Activities
Antibacterial and Antifungal Properties : Many derivatives of this compound have shown significant antibacterial and antifungal activities. This includes effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungi (P. Mhaske et al., 2011).
Anticancer Activities : Some derivatives have demonstrated anticancer activities against various cancer cell lines. This includes inhibitory activity against lung, ovary, prostate, breast, and colon cancers (A. Kamal et al., 2011).
Chemical Properties and Applications
Photophysical Properties : Certain this compound derivatives have been studied for their photophysical properties. These include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them potential candidates for applications in organic electronics and fluorescence-based technologies (Kan Zhang et al., 2017).
Organic Solar Cell Applications : Derivatives containing thiadiazole and benzotriazole units have been synthesized and used in organic solar cells, demonstrating potential in renewable energy technologies (M. Karakus et al., 2012).
Future Directions
Thiazolidine motifs, which are present in this compound, have been of great interest for researchers due to their diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . Therefore, future research may focus on exploring these properties further and developing new drug candidates based on this compound .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c21-16(11-2-7-14-15(10-11)19-24-18-14)17-12-3-5-13(6-4-12)20-8-1-9-25(20,22)23/h2-7,10H,1,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOGEPSWOSJXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)
![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)
![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)





![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)
![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)
